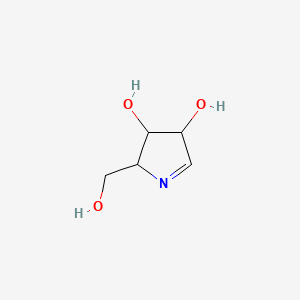![molecular formula C9H8OS B1252323 4-Methoxybenzo[b]thiophene CAS No. 3781-90-6](/img/structure/B1252323.png)
4-Methoxybenzo[b]thiophene
Descripción general
Descripción
4-Methoxybenzo[b]thiophene is a heterocyclic compound that features a benzene ring fused to a thiophene ring with a methoxy group at the fourth position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxybenzo[b]thiophene can be achieved through various methods. One common approach involves the reaction of 2-chlorobenzaldehyde with 2-mercaptoacetonitrile, followed by coupling and decyanation steps . Another method includes the aryne reaction with alkynyl sulfides, which allows for the formation of diverse multisubstituted benzothiophene derivatives .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and continuous flow techniques to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methoxybenzo[b]thiophene undergoes various chemical reactions, including substitution, oxidation, and reduction. Notable reactions include bromination, nitration, Vilsmeier–Haack formylation, and Friedel–Crafts acetylation .
Common Reagents and Conditions:
Bromination: Typically carried out using bromine in the presence of a solvent like acetic acid.
Nitration: Conducted using a mixture of concentrated nitric acid and sulfuric acid.
Vilsmeier–Haack Formylation: Utilizes a Vilsmeier reagent, which is formed from dimethylformamide and phosphorus oxychloride.
Friedel–Crafts Acetylation: Employs acetyl chloride and aluminum chloride as the catalyst.
Major Products: These reactions often yield 7-substituted products for this compound, while dibromination and dinitration can lead to 2,7-disubstituted derivatives .
Aplicaciones Científicas De Investigación
4-Methoxybenzo[b]thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mecanismo De Acción
The mechanism of action of 4-Methoxybenzo[b]thiophene involves its interaction with various molecular targets and pathways. Its effects are often mediated through its ability to modulate enzyme activity, bind to receptors, or interfere with cellular processes. Specific pathways and targets can vary depending on the particular application and biological context .
Comparación Con Compuestos Similares
Benzo[b]thiophene: Lacks the methoxy group, making it less versatile in certain chemical reactions.
4-Methoxybenzo[b]thiophene-2-carboxylic acid:
3-Methoxybenzo[b]thiophene: The methoxy group is positioned differently, affecting its chemical behavior and reactivity.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, offering advantages over its analogs in certain contexts .
Propiedades
IUPAC Name |
4-methoxy-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OS/c1-10-8-3-2-4-9-7(8)5-6-11-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOBRGLUEDOCKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CSC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40504754 | |
| Record name | 4-Methoxy-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3781-90-6 | |
| Record name | 4-Methoxy-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-1-benzothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the position of the methoxy group in 3-ferrocenyl-methoxybenzo[b]thiophene isomers influence their crystal packing and physical properties?
A2: Research has revealed distinct differences in the crystal packing of 3-ferrocenyl-6-methoxybenzo[b]thiophene (isomer IV) and 3-ferrocenyl-4-methoxybenzo[b]thiophene (isomer V). [] In isomer IV, the exposed methoxy group participates in strong intermolecular COMe–H…OOMe interactions, dictating the crystal packing arrangement. Conversely, in isomer V, the methoxy group is less accessible, leading to a more intricate interplay of weaker CCp–H…OOMe, CCp–H…S, and CCp–H/π interactions that govern the crystal packing. [] This difference in intermolecular interactions directly influences their physical properties. Isomer IV, with stronger intermolecular forces, exhibits a higher melting point compared to isomer V. Additionally, the varying interaction profiles contribute to their distinct chromatographic behaviors.
Q2: Can 4-Methoxybenzo[b]thiophene be utilized as a building block for synthesizing more complex heterocyclic systems?
A3: Yes, this compound serves as a versatile precursor for synthesizing diverse heterocyclic compounds. For example, it can be converted to 2-tert-butyldimethylsilyl-4-methoxybenzo[b]thiophene, which undergoes heteroatom-directed ortho-metallation. [] This metallated species reacts with various electrophiles, providing access to a range of substituted benzo[b]thiophene derivatives. Furthermore, 4-carbamoyloxybenzo[b]thiophene, accessible from this compound, undergoes anionic ortho-Fries rearrangement to yield a key intermediate. [] This intermediate can be further elaborated to synthesize novel linearly fused thienoisochromenes, showcasing the potential of this compound as a building block in heterocyclic chemistry. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![nitric acid [(3S,3aR,6R,6aS)-3-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] ester](/img/structure/B1252240.png)


![(2R,3R,3aR,5R)-2-(6-aminopurin-9-yl)-5-[(S)-carboxy(hydroxy)methyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid](/img/structure/B1252247.png)









![methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1252264.png)
